(4-Morpholin-4-ylbenzylidene)malononitrile
Overview
Description
(4-Morpholin-4-ylbenzylidene)malononitrile is an organic compound with the molecular formula C14H13N3O. It is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to a malononitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Morpholin-4-ylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or ethyl acetate. The presence of a base, such as piperidine or pyridine, facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using solid catalysts like Ti-Al-Mg hydrotalcite. This catalyst not only enhances the reaction rate but also improves the selectivity towards the desired product. The reaction is carried out at elevated temperatures (around 60°C) and under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Morpholin-4-ylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(4-Morpholin-4-ylbenzylidene)malononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Morpholin-4-ylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Morpholin-4-ylbenzylidene)malononitrile: Unique due to the presence of both morpholine and malononitrile groups.
Benzylidenemalononitrile: Lacks the morpholine ring, making it less versatile in certain applications.
2-Chlorobenzylidene malononitrile: Known for its use as a tear gas agent, differing significantly in its applications and toxicity profile.
Uniqueness
This compound stands out due to its dual functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKTYKSOGLZPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313709 | |
Record name | (4-morpholin-4-ylbenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808837 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66883-92-9 | |
Record name | NSC275408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-morpholin-4-ylbenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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